molecular formula C13H8BrN3O B5780242 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5780242
M. Wt: 302.13 g/mol
InChI Key: GWAJPCSPGNVNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound with the molecular formula C13H8BrN3O. It is composed of a pyridine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a 3-bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted phenyl derivatives, while coupling reactions would produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Similar structure but with the bromine atom in the para position.

    3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine: Chlorine substituent instead of bromine.

    3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine: Methyl group instead of bromine.

Uniqueness

3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity in biological systems and its performance in materials applications .

Biological Activity

3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H8BrN3OC_{12}H_8BrN_3O with a molecular weight of 286.12 g/mol. The presence of the bromophenyl group and the oxadiazole moiety contributes to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study reported that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound under consideration demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and human cervical carcinoma (HeLa) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundHT-2992.4
Novel derivativeOVXF 8992.76
Novel derivativePXF 17529.27

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been extensively studied. The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be around 125 µg/mL for E. coli and lower for S. aureus .

Table 2: Antibacterial Activity

BacteriaMIC (µg/mL)
Staphylococcus aureus<100
Escherichia coli>125
Pseudomonas aeruginosa>150

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungal strains. Research indicates that oxadiazole derivatives can inhibit the growth of fungi such as Candida albicans, with varying degrees of effectiveness depending on the specific structure of the derivative .

Anti-inflammatory Activity

Oxadiazole compounds are also noted for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes involved in inflammation pathways. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Study on Anticancer Effects : A recent study synthesized several oxadiazole derivatives, including this compound, and tested their effects on human cancer cell lines. The results indicated that modifications to the oxadiazole structure could enhance anticancer activity significantly.
  • Antibacterial Evaluation : Another investigation focused on evaluating the antibacterial efficacy of various oxadiazole derivatives against clinically relevant bacterial strains. The study concluded that structural modifications could lead to improved antibacterial properties.

Properties

IUPAC Name

5-(3-bromophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-11-5-1-3-9(7-11)13-16-12(17-18-13)10-4-2-6-15-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAJPCSPGNVNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 1 using N′-hydroxynicotinimidamide (Aldrich) and 3-bromobenzoyl chloride (Aldrich). 1H NMR (300 MHz, DMSO-d6) δ 7.60-7.71 (m, 2 H), 7.98 (ddd, J=8.1, 2.0, 1.0 Hz, 1 H), 8.22 (ddd, J=7.4, 1.6, 1.3 Hz, 1 H), 8.35 (t, J=1.8 Hz, 1 H), 8.46 (dt, J=7.9, 2.0 Hz, 1 H), 8.83 (dd, J=4.8, 1.6 Hz, 1 H), 9.27 (dd, J=2.4, 0.8 Hz, 1 H) ppm; MS (DCI/NH3) m/z 302 (M+H)+, 304 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.